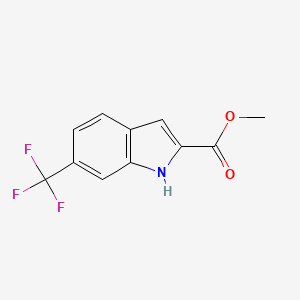

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)9-4-6-2-3-7(11(12,13)14)5-8(6)15-9/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPVUBUBIYMLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427998 | |

| Record name | methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-34-1 | |

| Record name | methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 6-(trifluoromethyl)-1H-indole-2-carboxylic acid

- Starting from 6-(trifluoromethyl)-1H-indole-2-carboxylic acid , esterification is typically performed using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- The reaction proceeds under reflux conditions to yield this compound with high purity.

- This method is straightforward and widely used due to its efficiency and the stability of the trifluoromethyl group under acidic conditions.

Indole Core Construction via Vilsmeier–Haack Reaction and Subsequent Functionalization

- An alternative synthetic route involves the Vilsmeier–Haack reaction to introduce a formyl group at the 3-position of the indole ring, starting from this compound or related intermediates.

- The formyl group can be further reduced to hydroxymethyl derivatives using Meerwein–Ponndorf–Verley reduction with isopropanolic aluminum reagents.

- Halogenation at the 6-position can be achieved using N-bromo-succinimide (NBS), facilitating further functional group transformations such as amide formation or aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

- To introduce various substituents at the 6-position or modify the indole scaffold, Buchwald–Hartwig amination or other palladium-catalyzed cross-coupling reactions are employed.

- These reactions allow the introduction of substituted anilines, benzylamines, or phenethylamines, expanding the chemical diversity of the indole derivatives.

- Ester groups can be hydrolyzed post-coupling to yield carboxylic acids or further derivatized as needed.

Preparation of Stock Solutions for Biological Studies

- For biological evaluation, this compound is prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers.

- The preparation involves dissolving the compound in DMSO to create a master stock solution, followed by dilution with co-solvents in a stepwise manner ensuring clarity at each step.

- Physical methods like vortexing, ultrasound, or gentle heating are used to aid dissolution.

- Concentrations for stock solutions vary depending on experimental needs, with typical molarities ranging from 1 mM to 10 mM.

| Stock Solution Preparation for this compound | Volume of Solvent (mL) for Given Mass (mg) | ||

|---|---|---|---|

| Concentration | 1 mg | 5 mg | 10 mg |

| 1 mM | 4.1121 | 20.5607 | 41.1215 |

| 5 mM | 0.8224 | 4.1121 | 8.2243 |

| 10 mM | 0.4112 | 2.0561 | 4.1121 |

Note: Volumes correspond to the amount of solvent required to dissolve the specified mass at the given molarity.

Research Findings and Optimization

- Structural optimization studies have shown that the trifluoromethyl group at the 6-position enhances binding interactions in biological targets such as HIV-1 integrase by improving π–π stacking and metal chelation interactions.

- Synthetic modifications at the 6-position via halogenation and subsequent amination or amidation have been explored to improve biological activity and pharmacokinetic properties.

- The ester group at the 2-position is a versatile handle for further derivatization, including hydrolysis to acids or conversion to amides, enabling the synthesis of a broad range of analogs for drug discovery.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Esterification | 6-(trifluoromethyl)-1H-indole-2-carboxylic acid | Methanol, acid catalyst, reflux | Methyl ester formation, high yield |

| Vilsmeier–Haack Formylation | This compound | POCl3, DMF | Formyl group at C3, high yield (95%) |

| Meerwein–Ponndorf–Verley Reduction | Formylated intermediate | Isopropanolic aluminum reagent | Hydroxymethyl derivative |

| Halogenation (NBS) | Indole derivatives | N-bromo-succinimide (NBS) | Bromination at C6 position |

| Buchwald–Hartwig Amination | 6-bromoindole-2-carboxylic acid esters | Pd(OAc)2 catalyst, substituted amines | Introduction of various amine substituents |

| Stock Solution Preparation | This compound | DMSO, PEG300, Tween 80, corn oil, water | Solutions for biological assays, clear solutions |

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that may involve catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity, making it a valuable scaffold in drug design.

Case Study: HIV-1 Integrase Inhibitors

Recent studies have focused on derivatives of indole-2-carboxylic acid, including this compound, as potential inhibitors of HIV-1 integrase. For instance, modifications to the indole core have shown promising results in enhancing inhibitory activity against the enzyme, which is vital for viral replication. One derivative achieved an IC50 value of 0.13 μM, indicating strong potential as a therapeutic agent against HIV .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing fungicides and insecticides. The trifluoromethyl group contributes to the compound's efficacy in pest control by improving its bioactivity and stability under environmental conditions.

Table: Comparison of Agrochemical Efficacy

| Compound Name | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| This compound | Fungicide | High | |

| Other Indole Derivatives | Insecticide | Moderate |

Synthesis and Production

The synthesis of this compound involves advanced chemical processes that require specialized equipment and expertise. Manufacturers like Ningbo Inno Pharmchem Co., Ltd utilize environmentally friendly methods to produce this compound while ensuring high purity and quality through rigorous testing protocols .

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing its lipophilicity and stability. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxylate Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly influenced by substituent positions and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Position Effects :

- The -CF₃ group at position 6 in the target compound enhances lipophilicity and metabolic stability compared to -Cl or -OCH₃ substituents. In contrast, -CF₃ at position 7 (as in ) may sterically hinder interactions in enzyme-binding pockets .

- Methoxy (-OCH₃) and fluoro (-F) groups at position 6 modulate electronic properties but lack the strong electron-withdrawing effect of -CF₃ .

Biological Activity :

- While direct data for the target compound are unavailable, methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2), a structural analog, exhibited potent LDH-A inhibition (IC₅₀ < 1 µM) and anti-proliferative activity in cancer cells . This suggests that -CF₃ at position 6 in indole-2-carboxylates is favorable for targeting glycolytic pathways.

Synthetic Accessibility: The target compound is commercially available , whereas analogs like methyl 6-methoxy-1H-indole-2-carboxylate require multi-step syntheses (e.g., hydrogenolysis of benzyloxy precursors) .

Biological Activity

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is an indole derivative with significant potential in medicinal chemistry due to its unique structural properties. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Research into its biological effects has revealed promising applications, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : C11H8F3N O2

- Molecular Weight : 243.18 g/mol

- Chemical Structure : The compound can be represented by the following SMILES notation:

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and stability, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating various biochemical pathways.

- Receptor Activation : It could activate certain receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances its effectiveness compared to other indole derivatives.

Anticancer Activity

The compound has shown significant anticancer properties in vitro. Studies have reported its cytotoxic effects on multiple cancer cell lines, including:

These values suggest that this compound is more potent than some existing chemotherapeutics.

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound exhibited IC50 values significantly lower than those of standard treatments like erlotinib across various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it interacts with enzyme active sites, potentially inhibiting pathways associated with cancer proliferation .

- HIV-1 Integrase Inhibition : Related studies on indole derivatives indicate that modifications at specific positions can enhance inhibitory effects against HIV-1 integrase, suggesting that similar strategies could be applied to this compound for antiviral applications .

Q & A

Q. What are the established synthetic routes for methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, and what are their critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via cyclization of trifluoromethyl-substituted precursors. A common approach involves:

- Condensation reactions : Using 3-formyl-1H-indole-2-carboxylate derivatives with reagents like 2-aminothiazol-4(5H)-one under reflux in acetic acid .

- Esterification : Reacting the carboxylic acid form (if available) with methanol in the presence of acid catalysts (e.g., H₂SO₄) under anhydrous conditions.

- Purification : Column chromatography (silica gel, THF/hexane systems) or recrystallization from ethanol/water mixtures is employed to isolate the product .

Critical Parameters : Reaction temperature (reflux vs. room temperature), stoichiometry of formyl intermediates (1.1 equiv), and solvent choice (THF or acetic acid) significantly impact yields .

Q. How is this compound characterized, and what analytical discrepancies might arise?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (trifluoromethyl signals at ~110–120 ppm in ¹³C; indole NH at ~12 ppm in ¹H) and FT-IR (C=O stretch at ~1700 cm⁻¹) are standard .

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) confirms purity (>95%) .

- Discrepancies : Residual solvents (e.g., THF) in NMR or inconsistent melting points (if crystalline) may arise from incomplete purification. Cross-validate with mass spectrometry (ESI-MS for [M+H]+) .

Q. What are the typical reactivity profiles of this compound in medicinal chemistry applications?

- Methodological Answer :

- Nucleophilic substitution : The ester group can undergo hydrolysis to the carboxylic acid under basic conditions (NaOH/EtOH) for further derivatization .

- Electrophilic aromatic substitution : The indole C3 position is reactive toward halogenation or nitration, though the trifluoromethyl group may sterically hinder some reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting, consider rotational isomerism from the trifluoromethyl group or solvent polarity effects. Use variable-temperature NMR or DFT calculations to confirm .

- X-ray Crystallography : Resolve ambiguous NOE correlations by growing single crystals (e.g., using slow evaporation of DCM/hexane) .

- Multi-Technique Validation : Combine LC-MS, elemental analysis, and 2D NMR (COSY, HSQC) to distinguish structural isomers .

Q. What strategies optimize the synthesis of this compound under flow-chemistry conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen parameters (residence time, temperature, catalyst loading). For example, optimize the cyclization step by varying flow rates (0.1–1 mL/min) and temperatures (80–120°C) .

- In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like IR spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic reactions?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electron density (LUMO localization at the indole C3) and steric maps (trifluoromethyl’s van der Waals radius ~2.7 Å) .

- Experimental Probes : Compare reaction rates with non-fluorinated analogs in Pd-catalyzed cross-couplings; observe reduced yields due to steric hindrance .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management : Neutralize acidic byproducts (e.g., from ester hydrolysis) with bicarbonate before disposal. Store waste in designated containers for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.